5-Chloro-3-fluoro-2-hydroxypyridine

Vue d'ensemble

Description

5-Chloro-3-fluoro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to act as donor ligands in copper complexes .

Mode of Action

It’s known that similar compounds can exist in a zwitterionic form, such as 5-chloropyridinium-2-olate, in copper complexes .

Biochemical Pathways

Related compounds have been used in suzuki-miyaura cross-coupling reactions .

Pharmacokinetics

It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant .

Result of Action

Similar compounds have been known to yield hydroxybiphenyls when used in suzuki-miyaura cross-coupling reactions .

Action Environment

It’s known that similar compounds should be stored in cool, dry conditions in well-sealed containers .

Analyse Biochimique

Biochemical Properties

5-Chloro-3-fluoro-2-hydroxypyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a donor ligand and exists in a zwitterionic form in copper complexes, which can impact cellular processes . These effects underscore the compound’s potential in altering cellular functions and its utility in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable at room temperature and has a purity of 97% . These properties are essential for ensuring consistent results in biochemical experiments and understanding the compound’s long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for understanding its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells, highlighting its potential in cellular biology research .

Activité Biologique

5-Chloro-3-fluoro-2-hydroxypyridine is a fluorinated pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C5H3ClFNO

Molecular Weight: 151.54 g/mol

CAS Number: 12031535

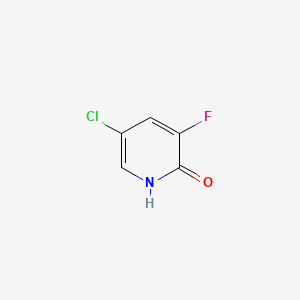

The compound features a hydroxyl group (-OH) at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position of the pyridine ring. This unique substitution pattern contributes to its distinctive chemical behavior and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors. This can lead to modulation of biochemical pathways involved in disease processes.

Target Interactions

- Enzyme Inhibition: The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

- Receptor Binding: It may act as a ligand for specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is needed to explore its efficacy in vivo.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Method: Disk diffusion method was employed to assess inhibition zones.

- Results: The compound showed significant inhibition with zones of clearance measuring up to 15 mm for E. coli and 18 mm for S. aureus.

-

Antitumor Study:

- Objective: To investigate the effect on human lung cancer cells (A549).

- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 25 µM.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Inhibition zone: 15 mm |

| Antimicrobial | S. aureus | Disk diffusion | Inhibition zone: 18 mm |

| Antitumor | A549 (lung cancer) | MTT assay | IC50: ~25 µM |

Propriétés

IUPAC Name |

5-chloro-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLNMOLGRGQMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476159 | |

| Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-96-7 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.